

Mechanism of Action of 2,3-Dihydrobenzofuran-7-methanol Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-7-methanol

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The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. This guide provides a comparative analysis of the mechanism of action of **2,3-Dihydrobenzofuran-7-methanol** derivatives, focusing on their roles as enzyme inhibitors and modulators of key cellular signaling pathways. The information is compiled from various studies to aid in the research and development of novel therapeutics.

Enzyme Inhibition Profiles

2,3-Dihydrobenzofuran derivatives have been identified as potent inhibitors of several key enzymes implicated in disease pathogenesis. The following tables summarize their inhibitory activities against various targets.

Table 1: Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

Compound	IC50 (μM)	Cell Line/Assay Conditions	Reference
Derivative 19	Low micromolar	Biochemical interference assay	[1]
Derivative 20	Low micromolar	Biochemical interference assay	[1]

Table 2: Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Compound	IC50 (μM)	Cell Line/Assay Conditions	Reference
Compound 17i	0.065	Molecular level inhibition	[2]
Compound 14	0.18	Reversible inhibitor	[2]

Table 3: Inhibition of Acetylcholinesterase (AChE)

Compound	IC50 (nM)	Assay Method	Reference
2.1	1.63 - 17.68	Ellman method	[2]
2.2	1.63 - 17.68	Ellman method	[2]
2.3	1.63 - 17.68	Ellman method	[2]

Table 4: Inhibition of NF-κB Transcriptional Activity

Compound	Activity	Cell Line/Assay Conditions	Reference
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m)	Potent inhibition	LPS-induced activity in RAW 264.7 cells	[3]
Piperazine/benzofuran hybrid 5d	IC ₅₀ = 52.23 ± 0.97 μM (NO inhibition)	LPS-stimulated RAW264.7 cells	[4]

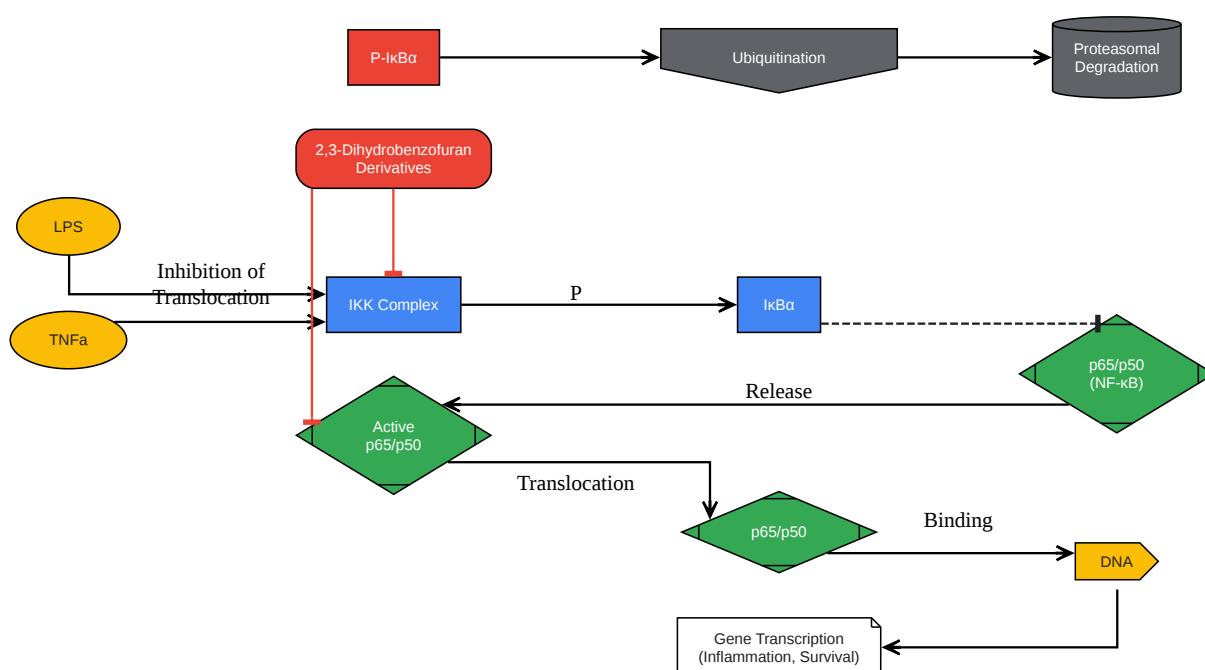
Table 5: Cytotoxic Activity Against Cancer Cell Lines

Compound	IC ₅₀ (μM)	Cell Line	Reference
Compound 17i	2.90 ± 0.32	MCF-7 (Breast)	[2]
Compound 17i	5.85 ± 0.35	MGC-803 (Gastric)	[2]
Compound 17i	2.06 ± 0.27	H460 (Lung)	[2]
Compound 17i	5.74 ± 1.03	A549 (Lung)	[2]
Compound 17i	6.15 ± 0.49	THP-1 (Leukemia)	[2]
Compound 2	9.37	MCF-7 (Breast)	[5]
Compound 4	2.71	MCF-7 (Breast)	[5]
Compound 2	5.36	MDA-MB-231 (Breast)	[5]
Compound 4	2.12	MDA-MB-231 (Breast)	[5]
Compound 2	3.23	A549 (Lung)	[5]
Compound 4	2.21	A549 (Lung)	[5]
Compound 2	6.07	H1299 (Lung)	[5]
Compound 4	2.92	H1299 (Lung)	[5]

Signaling Pathway Modulation

Inhibition of the NF- κ B Signaling Pathway

The NF- κ B pathway is a critical regulator of inflammation and cell survival.[4] Certain 2,3-dihydrobenzofuran derivatives have been shown to inhibit this pathway.[3][4]



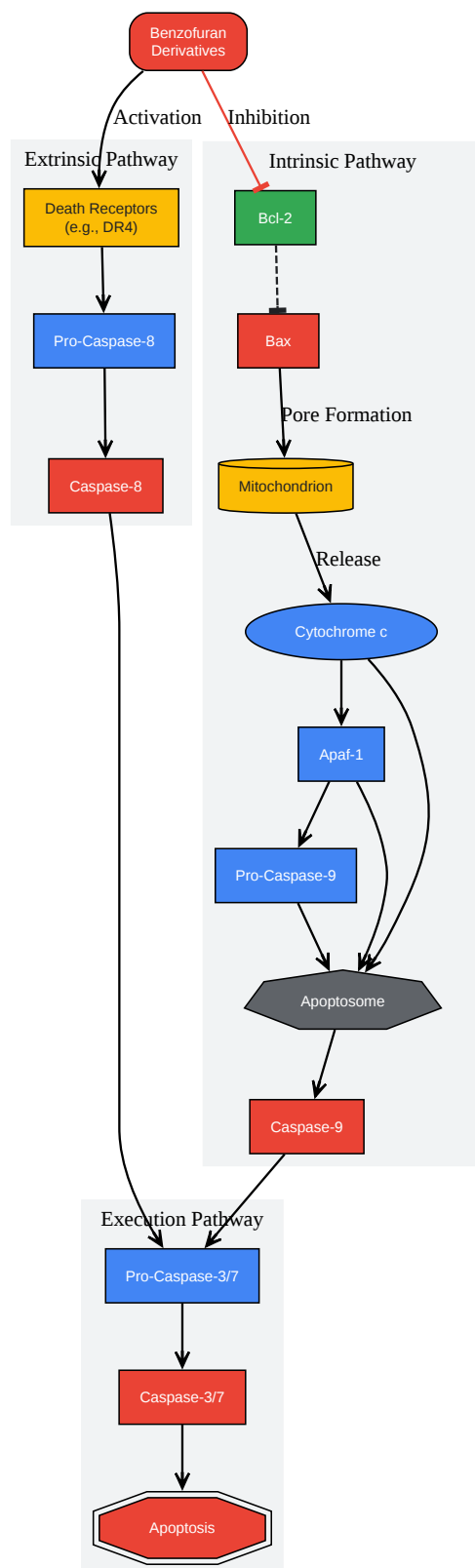
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Inhibition of the NF- κ B Signaling Pathway.

Induction of Apoptosis

Several benzofuran derivatives have been shown to induce apoptosis in cancer cells through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[5][6] This

involves the activation of caspases, key executioners of programmed cell death.

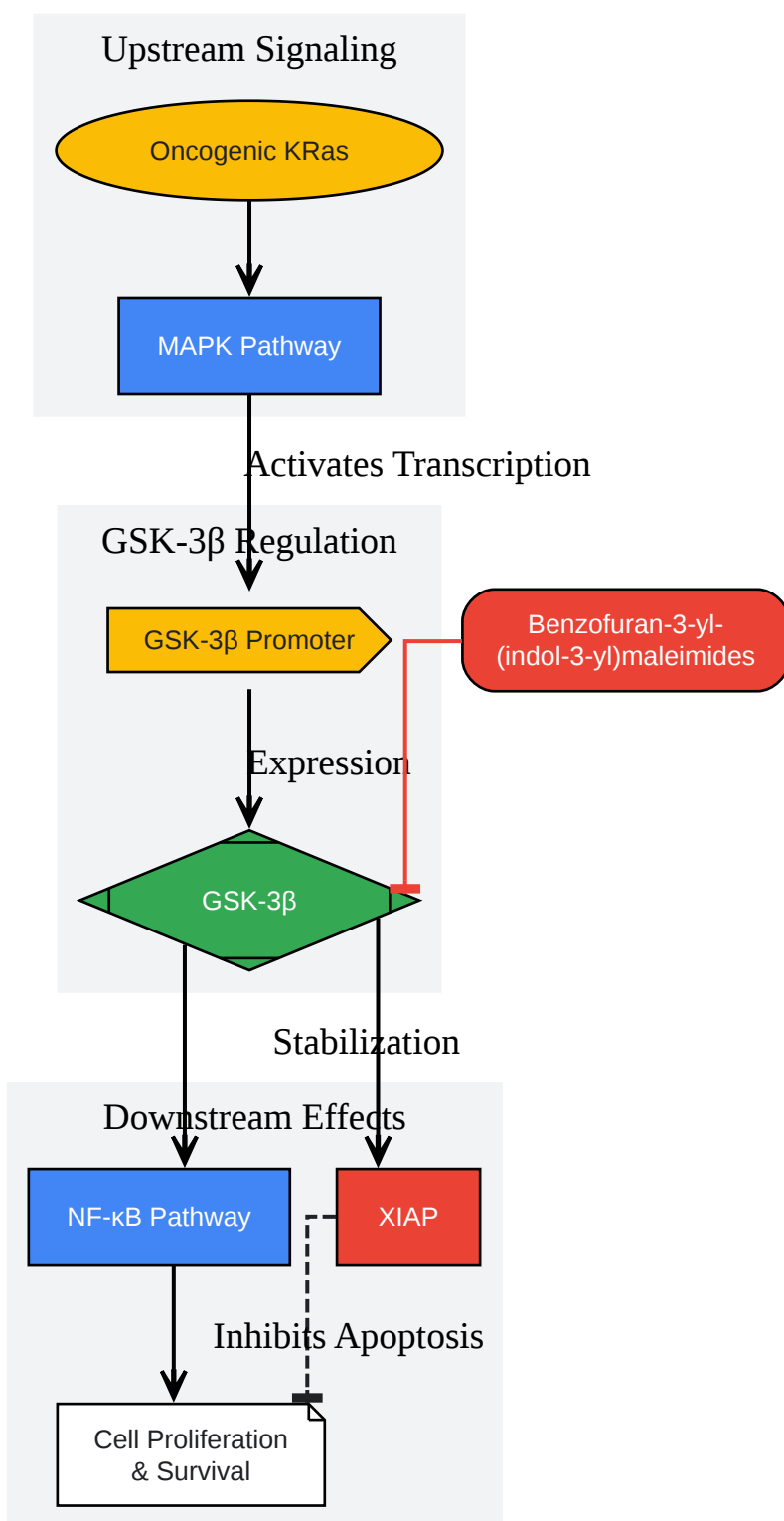


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Induction of Apoptosis by Benzofuran Derivatives.

Modulation of the GSK-3 β Signaling Pathway in Pancreatic Cancer

Glycogen synthase kinase 3 β (GSK-3 β) is overexpressed in pancreatic cancer and plays a role in cell proliferation and survival.[7][8] Benzofuran-3-yl-(indol-3-yl)maleimides are potent inhibitors of GSK-3 β . [8]



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GSK-3β Signaling in Pancreatic Cancer and Inhibition.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.^[9]^[10]

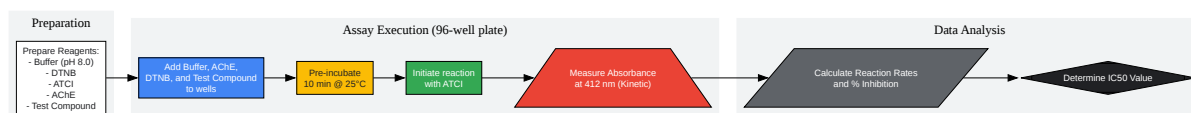
Materials:

- 0.1 M Phosphate Buffer (pH 8.0)
- 10 mM DTNB solution
- 14 mM Acetylthiocholine iodide (ATCI) solution
- AChE enzyme solution
- 2,3-Dihydrobenzofuran derivative test compounds
- 96-well microplate
- Spectrophotometer

Procedure:

- Plate Setup:
 - Blank: 150 μ L Phosphate Buffer + 10 μ L DTNB + 10 μ L ATCI.
 - Control (100% activity): 140 μ L Phosphate Buffer + 10 μ L AChE solution + 10 μ L DTNB + 10 μ L solvent for the test compound.
 - Test Sample: 140 μ L Phosphate Buffer + 10 μ L AChE solution + 10 μ L DTNB + 10 μ L test compound solution at various concentrations.

- Pre-incubation: Add buffer, AChE solution, DTNB, and the test compound or solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C.
- Reaction Initiation: Add 10 µL of ATCI solution to all wells to start the reaction.
- Measurement: Immediately measure the absorbance at 412 nm in kinetic mode at 1-minute intervals for 5-10 minutes.
- Calculation: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the control rate.



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Workflow for the Acetylcholinesterase Inhibition Assay.

LSD1 Inhibition Assay (Coupled Enzyme Assay)

This method measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-catalyzed demethylation reaction.[11]

Materials:

- Purified LSD1 enzyme
- Dimethylated histone H3 peptide substrate
- Horseradish peroxidase (HRP)
- 4-aminoantipyrine (4-AP)

- 3,5-dichloro-2-hydroxybenzenesulfonate (DHBS)
- 2,3-Dihydrobenzofuran derivative test compounds
- Assay buffer
- Spectrophotometer

Procedure:

- Prepare a reaction mixture containing the assay buffer, HRP, 4-AP, and DHBS.
- Add the LSD1 enzyme and the test compound at various concentrations to the reaction mixture and pre-incubate.
- Initiate the reaction by adding the histone H3 peptide substrate.
- Monitor the increase in absorbance at 515 nm over time, which corresponds to the formation of the colored product from the HRP-catalyzed reaction.
- Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration to derive the IC50 value.

NF- κ B Reporter Gene Assay

This assay is used to quantify the transcriptional activity of NF- κ B.

Materials:

- HEK293 cells stably expressing an NF- κ B luciferase reporter gene
- Cell culture medium and reagents
- TNF α or Lipopolysaccharide (LPS) to stimulate NF- κ B activity
- 2,3-Dihydrobenzofuran derivative test compounds
- Luciferase assay reagent

- Luminometer

Procedure:

- Seed the HEK293 reporter cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of the test compounds for a specified period.
- Stimulate the cells with TNF α or LPS to induce NF- κ B activation.
- After incubation, lyse the cells and add the luciferase assay reagent.
- Measure the luminescence using a luminometer. The light output is proportional to the NF- κ B transcriptional activity.
- Calculate the percentage of inhibition of NF- κ B activity by comparing the luminescence of treated cells to that of stimulated, untreated cells.

Cell Viability/Cytotoxicity Assay (MTT or SRB Assay)

These assays are used to assess the effect of compounds on cell proliferation and viability.

Materials:

- Cancer cell lines of interest
- Cell culture medium and reagents
- 2,3-Dihydrobenzofuran derivative test compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) reagent
- Solubilization solution (e.g., DMSO for MTT)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate and allow them to attach.
- Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
- For MTT: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals with a solubilization solution.
- For SRB: Fix the cells with trichloroacetic acid, wash, and then stain with SRB solution. Wash and then solubilize the bound dye.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

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